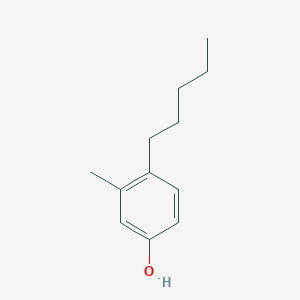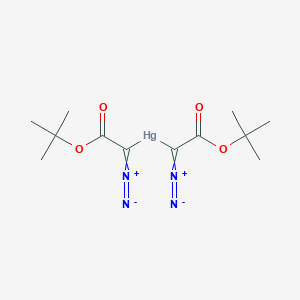
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury is a complex organomercury compound characterized by the presence of two diazonium groups and tert-butoxy substituents
Vorbereitungsmethoden
The synthesis of Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury typically involves the reaction of mercury(II) salts with diazonium compounds under controlled conditions. One common method involves the use of tert-butyl nitrite and a suitable mercury(II) salt in an organic solvent. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert the diazonium groups to amines or other functional groups.
Substitution: The diazonium groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines and thiols. .
Wissenschaftliche Forschungsanwendungen
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: The compound’s unique properties make it useful in studying mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as targeted drug delivery systems, is ongoing.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism by which Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury exerts its effects involves the interaction of its diazonium groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury can be compared with other organomercury compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its cell growth-inhibiting properties.
Bis(thiocyanato)bis(urotropine)cobalt(II): A compound with distinct structural and magnetic properties.
Bis-tryptoline triazole: A potent inhibitor against β-secretase enzyme
Eigenschaften
CAS-Nummer |
22085-17-2 |
|---|---|
Molekularformel |
C12H18HgN4O4 |
Molekulargewicht |
482.89 g/mol |
IUPAC-Name |
bis[1-diazo-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]mercury |
InChI |
InChI=1S/2C6H9N2O2.Hg/c2*1-6(2,3)10-5(9)4-8-7;/h2*1-3H3; |
InChI-Schlüssel |
ADTGAZRHCUZUOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=[N+]=[N-])[Hg]C(=[N+]=[N-])C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
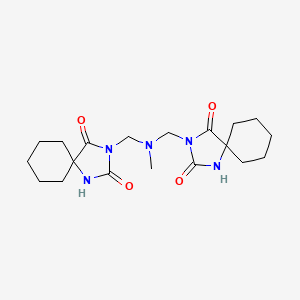
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
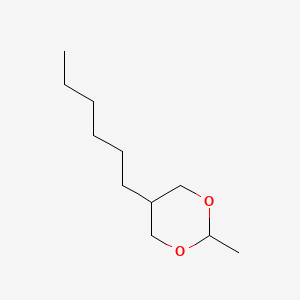
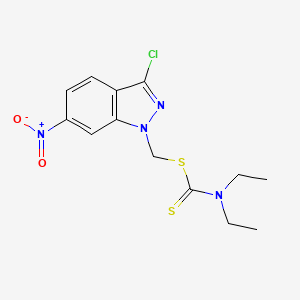
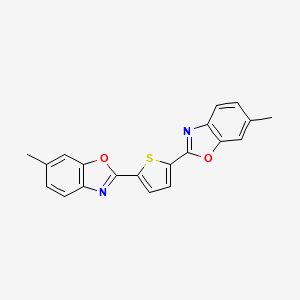


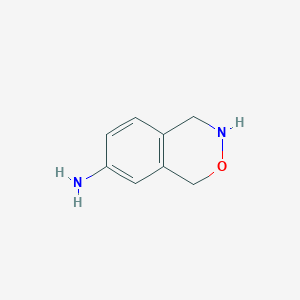
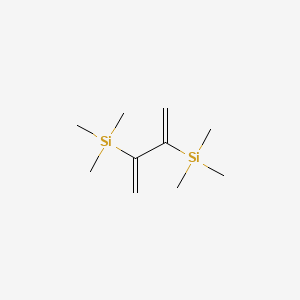

![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
